4-bromo-2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
4-bromo-2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is a complex organic compound known for its potential applications in various scientific fields. This compound features a bromine atom, a furan ring, and a hydrazinylidene group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3,4-dimethylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone.
Bromination: The hydrazone intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling with Furan-2-carboxylic Acid: The brominated hydrazone is coupled with furan-2-carboxylic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furan rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazinylidene group, converting it into corresponding amines.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and reduced hydrazine derivatives.
Substitution: Various substituted phenyl furan-2-carboxylates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-bromo-2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atom and hydrazinylidene group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
- 4-bromo-2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate
Uniqueness
Compared to similar compounds, 4-bromo-2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate stands out due to its unique combination of a furan ring and a hydrazinylidene group
Properties
Molecular Formula |
C22H19BrN2O5 |
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Molecular Weight |
471.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H19BrN2O5/c1-14-5-7-18(10-15(14)2)29-13-21(26)25-24-12-16-11-17(23)6-8-19(16)30-22(27)20-4-3-9-28-20/h3-12H,13H2,1-2H3,(H,25,26)/b24-12+ |
InChI Key |
NQCSOHWEQWINEL-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3)C |
Origin of Product |
United States |
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